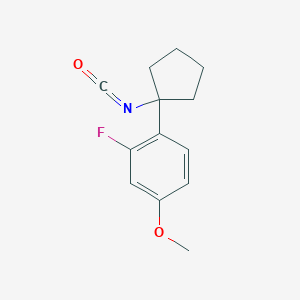
1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-2-amine is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-2-amine can be achieved through various synthetic routes. One common method involves the cyclization of amidines with carboxylic acids, followed by subsequent cyclization with hydrazines . Another approach involves the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides using succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials and reaction conditions can vary depending on the desired scale and application of the compound.
化学反応の分析
Types of Reactions
1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or the amine group.
Substitution: The compound can undergo substitution reactions, where functional groups on the triazole ring or the amine group are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring or the amine group.
科学的研究の応用
1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-2-amine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
類似化合物との比較
Similar Compounds
1-Ethyl-1H-1,2,4-triazol-5-amine: This compound has a similar triazole ring structure but differs in the position of the ethyl group.
1-Methyl-1H-1,2,4-triazol-3-amine: This compound has a methyl group instead of an ethyl group at the 1-position.
3-Chloro-1-methyl-1H-1,2,4-triazol-5-amine: This compound has a chloro group and a methyl group at different positions on the triazole ring.
Uniqueness
1-(5-Ethyl-1H-1,2,4-triazol-3-yl)propan-2-amine is unique due to the specific positioning of the ethyl and propan-2-amine groups on the triazole ring
特性
分子式 |
C7H14N4 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
1-(3-ethyl-1H-1,2,4-triazol-5-yl)propan-2-amine |
InChI |
InChI=1S/C7H14N4/c1-3-6-9-7(11-10-6)4-5(2)8/h5H,3-4,8H2,1-2H3,(H,9,10,11) |
InChIキー |
GYUPEBQVBYVPEA-UHFFFAOYSA-N |
正規SMILES |
CCC1=NNC(=N1)CC(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzene-1-sulfonyl chloride](/img/structure/B13221373.png)


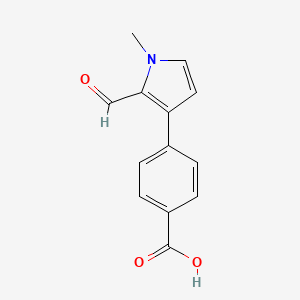
![Methyl 2-amino-3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]butanoate](/img/structure/B13221386.png)
![4-{[(Butan-2-yl)amino]methyl}benzonitrile](/img/structure/B13221389.png)
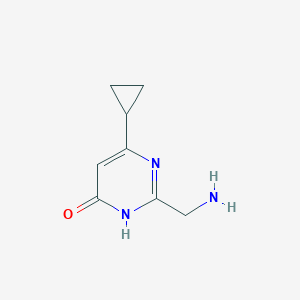
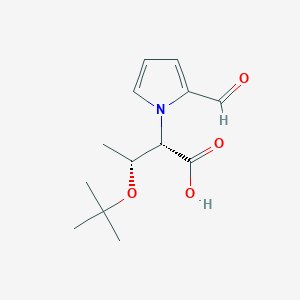
![3-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13221413.png)
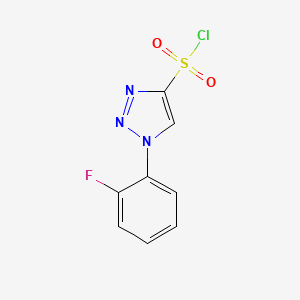
![Methyl 2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13221441.png)

